2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-nitrobenzaldehyde with an amine to form a Schiff base.
Amidation: The Schiff base is then reacted with a formamide derivative to introduce the formamido group.
Final Coupling: The final step involves coupling the intermediate with 4-nitrobenzoic acid under acidic or basic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amines: Reduction of nitro groups results in the formation of amines.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-METHOXY-4-[(E)-{[(2Z)-3-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to the presence of both nitro and formamido groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C31H23N5O9 |
---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
[4-[(E)-[[(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C31H23N5O9/c1-44-28-18-21(9-16-27(28)45-31(39)23-10-14-25(15-11-23)36(42)43)19-32-34-30(38)26(33-29(37)22-5-3-2-4-6-22)17-20-7-12-24(13-8-20)35(40)41/h2-19H,1H3,(H,33,37)(H,34,38)/b26-17-,32-19+ |
InChI Key |
ODNAXKKXJVUYNJ-ZHGQBWJSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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